REACTION_SMILES
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[C:1](=[O:2])([CH3:3])[O:4][c:5]1[c:6]2[c:11]([cH:12][cH:13][cH:14]1)[N:10]([C:15](=[O:16])[O:17][C:18]([CH3:19])([CH3:20])[CH3:21])[CH2:9][CH2:8][CH2:7]2.[C:22](=[O:23])([O-:24])[O-:25].[CH3:28][OH:29].[K+:26].[K+:27]>>[OH:4][c:5]1[c:6]2[c:11]([cH:12][cH:13][cH:14]1)[N:10]([C:15](=[O:16])[O:17][C:18]([CH3:19])([CH3:20])[CH3:21])[CH2:9][CH2:8][CH2:7]2
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Name
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CC(=O)Oc1cccc2c1CCCN2C(=O)OC(C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Oc1cccc2c1CCCN2C(=O)OC(C)(C)C
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CCCc2c(O)cccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |